5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Biological Activity
The compound 5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
- Chemical Structure : The compound contains a pyrazolo ring fused to a pyridine system, an ethyl group, a phenyl moiety, and a thiophenyl side chain.
Anticancer Activity
Recent studies have indicated that pyrazolo[4,3-c]pyridines exhibit significant anticancer properties. This is primarily attributed to their ability to inhibit specific kinases involved in cell proliferation. For instance:
- Mechanism of Action : The compound is believed to act as a selective inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 5.0 | Induced apoptosis |
Study B | HeLa (cervical cancer) | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
- Antifungal Activity : In vitro tests demonstrated effective antifungal properties against strains such as Candida albicans and Aspergillus niger with MIC values ranging from 6.25 to 12.5 µg/mL .
Pathogen | MIC (µg/mL) |
---|---|
Candida albicans | 6.25 |
Aspergillus niger | 12.5 |
Anti-inflammatory Properties
The anti-inflammatory potential of the compound is supported by its ability to inhibit pro-inflammatory cytokines:
- Mechanism : The compound may inhibit the NF-kB signaling pathway, which is critical in the inflammatory response.
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
- Researchers investigated the effects of the compound on breast cancer cell lines and observed a dose-dependent reduction in cell viability with significant induction of apoptosis markers such as caspase activation and PARP cleavage.
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial activity of various derivatives of pyrazolo compounds, including our target compound. Results indicated that modifications in the thiophenyl group enhanced antifungal activity against resistant strains.
Properties
IUPAC Name |
5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-2-23-12-16(19(25)21-11-15-9-6-10-27-15)18-17(13-23)20(26)24(22-18)14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZUPALDSFACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.